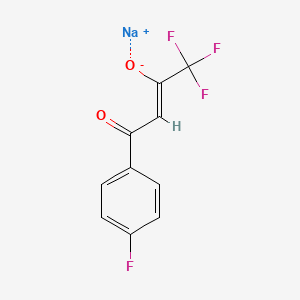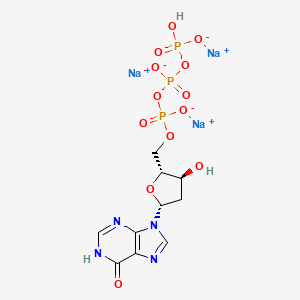
1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-methylphenyl group and a sulfonyl chloride group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-(3-chloro-4-methylphenyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-(3-Chloro-4-methylphenyl)-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group. Typical conditions involve the use of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Sulfonamides: Formed via nucleophilic substitution with amines.
Sulfonyl Hydrides: Formed via reduction.
Sulfonic Acids: Formed via oxidation.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is leveraged in various chemical transformations and applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonamide: A derivative formed by the reaction of 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride with an amine.
1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonic acid: Formed by the oxidation of the sulfonyl chloride group.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a sulfonyl chloride group, providing a versatile platform for various chemical transformations
Propiedades
Fórmula molecular |
C10H8Cl2N2O2S |
|---|---|
Peso molecular |
291.15 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-2-3-8(4-10(7)11)14-6-9(5-13-14)17(12,15)16/h2-6H,1H3 |
Clave InChI |
OMPAMNHFULMIQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15198390.png)
![1-Ethanethioyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198394.png)




![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)



